An In-depth Technical Guide on the Core Properties of 2-Chloro-2-deoxy-D-glucose
An In-depth Technical Guide on the Core Properties of 2-Chloro-2-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-deoxy-D-glucose (2-CDG) is a synthetic analog of D-glucose with significant potential in therapeutic and research applications. By mimicking glucose, it enters cells via glucose transporters and is phosphorylated by hexokinase. However, the resulting 2-CDG-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis. This targeted disruption of cellular energy metabolism makes 2-CDG a subject of interest, particularly in oncology, due to the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This guide provides a comprehensive overview of the fundamental properties of 2-CDG, including its chemical characteristics, mechanism of action, and effects on cellular pathways, supported by quantitative data and experimental methodologies.
Core Chemical and Physical Properties
2-CDG is a derivative of D-Glucose where the hydroxyl group at the C2 position is replaced by a chlorine atom.[2] This modification is key to its biological activity.
| Property | Value | References |
| Molecular Formula | C₆H₁₁ClO₅ | [2][3] |
| Molecular Weight | 198.60 g/mol | [2] |
| Synonyms | 2-CIDG, 2-Deoxy-2-chloro-D-glucose | [2][3] |
| Appearance | White solid | |
| Melting Point | 139-145 °C | |
| Storage Temperature | -20°C |
Mechanism of Action
The primary mechanism of 2-CDG involves its role as a competitive inhibitor of glycolysis.[1] The process can be broken down into several key steps:
-
Cellular Uptake: 2-CDG is transported into the cell by glucose transporters (GLUTs), similar to glucose.[4] Cells with higher rates of glucose uptake, such as many cancer cells, will consequently have a higher uptake of 2-CDG.[4]
-
Phosphorylation: Once inside the cell, 2-CDG is phosphorylated by the enzyme hexokinase to form 2-Chloro-2-deoxy-D-glucose-6-phosphate (2-CDG-6P).[1]
-
Inhibition of Glycolysis: Unlike glucose-6-phosphate, 2-CDG-6P cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.[1][5] This leads to the intracellular accumulation of 2-CDG-6P.[1][5]
-
Feedback Inhibition: The accumulation of 2-CDG-6P results in feedback inhibition of hexokinase, further reducing the phosphorylation of glucose and slowing down the glycolytic pathway.[6]
-
ATP Depletion: The overall inhibition of glycolysis leads to a reduction in ATP production.[7][8][9] This energy depletion can be particularly detrimental to cells that are highly dependent on glycolysis for their energy needs.[1]
Figure 1: Mechanism of 2-CDG Action.
Effects on Cellular Metabolism and Signaling
The primary consequence of 2-CDG action is the disruption of cellular energy balance. This has several downstream effects on cellular processes.
Quantitative Effects on ATP Levels
Studies on the related glucose analog, 2-deoxy-D-glucose (2-DG), which has a similar mechanism of action, have demonstrated a significant and rapid decline in cellular ATP content upon exposure.
| Cell Type/Condition | 2-DG Concentration | Time | Effect on ATP Content | Reference |
| Primary Rat Astrocytes | 0.1 mM | 180 min | ~30% decrease | [7] |
| Primary Rat Astrocytes | 10 mM | 30 min | ~50% decrease | [7][8] |
Note: While this data is for 2-DG, similar effects are expected for 2-CDG due to its analogous mechanism.
Signaling Pathway Modulation
The metabolic stress induced by glucose analogs like 2-DG can activate various signaling pathways. For instance, 2-DG has been shown to activate prosurvival pathways through the IGF-1 receptor (IGF1R), leading to the activation of PI3K/AKT and MEK-ERK signaling.[9] This suggests a complex cellular response to glycolytic inhibition that may involve compensatory survival mechanisms.
Figure 2: Signaling Pathways Affected by 2-CDG.
Experimental Protocols
Glycolysis Rate Assay (Extracellular Flux Analysis)
This protocol is adapted for use with a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF96 cell culture microplate
-
XF Calibrant solution
-
Assay medium (e.g., XF DMEM medium, pH 7.4)
-
Glucose solution (e.g., 250 mM)
-
Oligomycin (e.g., 10 µM)
-
2-Deoxy-D-glucose (2-DG) or 2-CDG solution (e.g., 500 mM)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF96 microplate at a pre-determined optimal density and allow them to adhere.[10]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.[11]
-
Cell Preparation: On the day of the assay, remove the growth medium from the cells and wash with the assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour.[11]
-
Reagent Preparation: Prepare stock solutions of glucose, oligomycin, and 2-DG/2-CDG in the assay medium.[11]
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the baseline ECAR. Subsequently, it will inject the prepared reagents sequentially (glucose, then oligomycin, then 2-DG/2-CDG) and measure the ECAR after each injection.[12]
Figure 3: Experimental Workflow for Glycolysis Assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[13]
-
Treatment: Treat the cells with various concentrations of 2-CDG and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: After the treatment period, add MTT solution to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13] The intensity of the purple color is proportional to the number of viable cells.
Conclusion and Future Directions
2-Chloro-2-deoxy-D-glucose is a potent inhibitor of glycolysis with significant therapeutic potential, particularly in the context of cancer therapy. Its mechanism of action is well-defined, and its effects on cellular metabolism are profound. Future research should focus on elucidating the complex interplay of signaling pathways that are activated in response to 2-CDG-induced metabolic stress. Furthermore, in vivo studies are crucial to evaluate its efficacy and safety profile, both as a monotherapy and in combination with other anticancer agents. The detailed understanding of its core properties provided in this guide serves as a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of 2-CDG.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-2-deoxyglucose | C6H11ClO5 | CID 151933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 7. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. broadpharm.com [broadpharm.com]
